molecular formula C9H19NO B13615223 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine

2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine

Cat. No.: B13615223
M. Wt: 157.25 g/mol
InChI Key: ALDXBGHJDLMGDF-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine (CAS 1315060-16-2) is a substituted butan-2-amine derivative featuring a tetrahydrofuran (THF) ring at the 4-position of the butane backbone. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol . The compound is structurally characterized by a tertiary amine group at the 2-position of the butane chain and a THF moiety at the 4-position.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-4-(oxolan-2-yl)butan-2-amine

InChI

InChI=1S/C9H19NO/c1-9(2,10)6-5-8-4-3-7-11-8/h8H,3-7,10H2,1-2H3

InChI Key

ALDXBGHJDLMGDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine typically involves the reaction of 2-methyltetrahydrofuran with an appropriate amine source under controlled conditions. One common method involves the use of catalytic hydrogenation to introduce the amine group into the tetrahydrofuran ring . The reaction conditions often include the use of a solvent such as ethanol or ether, and the process is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
2-Methyl-4-(tetrahydrofuran-2-yl)butan-2-amine C₇H₁₁NO₂ 141.17 1315060-16-2 THF ring at 4-position
2-Methyl-4-(methylsulfanyl)butan-2-amine C₆H₁₅NS 133.26 1600814-98-9 Methylsulfanyl (-S-CH₃) group at 4-position
(R)-Tetrahydrofuran-2-yl-methylamine C₅H₁₁NO 101.15 7202-43-9 THF directly attached to methylamine
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine C₁₀H₂₁NO 171.28 1344051-90-6 Tetrahydropyran ring at 4-position

Key Comparisons

Substituent Effects on Physicochemical Properties Lipophilicity: The methylsulfanyl analog (C₆H₁₅NS) exhibits higher lipophilicity due to the sulfur-containing group, which may enhance membrane permeability compared to the THF-containing compound . Steric Effects: The tetrahydropyran analog (C₁₀H₂₁NO) introduces a six-membered ring, increasing steric bulk compared to the five-membered THF ring in the parent compound. This could influence binding interactions in biological systems .

Reactivity and Stability The tertiary amine in this compound may confer greater stability against oxidation compared to primary amines like (R)-Tetrahydrofuran-2-yl-methylamine .

Applications and Safety Pharmaceutical Utility: (R)-Tetrahydrofuran-2-yl-methylamine is explicitly noted as a synthetic intermediate, suggesting that the THF moiety in the target compound may similarly serve in drug development . Safety: While safety data for the target compound are unavailable, its structural analog (R)-Tetrahydrofuran-2-yl-methylamine is classified as hazardous, requiring strict handling protocols .

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